Cas no 2171819-68-2 (2-{(5-ethylfuran-2-yl)methylsulfanyl}ethan-1-amine)

2-{(5-ethylfuran-2-yl)methylsulfanyl}ethan-1-amine 化学的及び物理的性質
名前と識別子
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- 2-{(5-ethylfuran-2-yl)methylsulfanyl}ethan-1-amine
- 2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethan-1-amine
- 2171819-68-2
- EN300-1290139
-
- インチ: 1S/C9H15NOS/c1-2-8-3-4-9(11-8)7-12-6-5-10/h3-4H,2,5-7,10H2,1H3
- InChIKey: JFWLQOIPCSWHBS-UHFFFAOYSA-N
- SMILES: S(CCN)CC1=CC=C(CC)O1
計算された属性
- 精确分子量: 185.08743528g/mol
- 同位素质量: 185.08743528g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 5
- 複雑さ: 121
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.4
- トポロジー分子極性表面積: 64.5Ų
2-{(5-ethylfuran-2-yl)methylsulfanyl}ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290139-500mg |
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2171819-68-2 | 500mg |
$739.0 | 2023-10-01 | ||
Enamine | EN300-1290139-10000mg |
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2171819-68-2 | 10000mg |
$3315.0 | 2023-10-01 | ||
Enamine | EN300-1290139-50mg |
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2171819-68-2 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1290139-2500mg |
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2171819-68-2 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1290139-1.0g |
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2171819-68-2 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-1290139-1000mg |
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2171819-68-2 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1290139-100mg |
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2171819-68-2 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1290139-250mg |
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2171819-68-2 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1290139-5000mg |
2-{[(5-ethylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2171819-68-2 | 5000mg |
$2235.0 | 2023-10-01 |
2-{(5-ethylfuran-2-yl)methylsulfanyl}ethan-1-amine 関連文献
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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9. Book reviews
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10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
2-{(5-ethylfuran-2-yl)methylsulfanyl}ethan-1-amineに関する追加情報
Professional Introduction to Compound with CAS No. 2171819-68-2 and Product Name: 2-{(5-ethylfuran-2-yl)methylsulfanyl}ethan-1-amine
The compound with the CAS number 2171819-68-2 and the product name 2-{(5-ethylfuran-2-yl)methylsulfanyl}ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a 5-ethylfuran-2-yl moiety linked to a methylsulfanyl group, which contributes to its distinctive chemical behavior and reactivity.
In the realm of modern pharmaceutical research, the exploration of novel heterocyclic compounds has become increasingly important. The presence of the furan ring in this compound not only enhances its molecular complexity but also opens up a wide array of possibilities for interaction with biological targets. This is particularly relevant in the context of developing new therapeutic agents that can modulate biological pathways effectively. The methylsulfanyl group further adds to the compound's potential by introducing sulfur atoms, which are known to play a crucial role in many biological processes and can serve as key interaction points with enzymes and receptors.
Recent studies have highlighted the importance of sulfide-containing compounds in medicinal chemistry due to their ability to engage with various biological systems. The methylsulfanyl moiety in this compound is particularly interesting because it can participate in multiple types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and disulfide bond formation. These interactions are essential for designing molecules that can effectively bind to biological targets and exhibit desired pharmacological properties. Moreover, the 5-ethylfuran-2-yl part of the molecule contributes to its solubility and bioavailability, which are critical factors in drug development.
The synthesis of this compound involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the preparation of the 5-ethylfuran-2-ylmagnesium bromide, which serves as a key intermediate. This Grignard reagent is then reacted with methyl thiolactone to introduce the methylsulfanyl group. The subsequent steps involve functional group transformations that ultimately yield the desired product. Each step in this synthesis is carefully optimized to ensure high yield and purity, which are essential for pharmaceutical applications.
One of the most compelling aspects of this compound is its potential as a lead molecule for drug discovery. The unique combination of structural features makes it an attractive candidate for further exploration in various therapeutic areas. For instance, studies have suggested that compounds containing sulfur atoms may have antimicrobial and anti-inflammatory properties. The methylsulfanyl group, in particular, has been shown to interact with certain enzymes involved in inflammation pathways, making this compound a promising candidate for developing novel anti-inflammatory drugs.
Additionally, the 5-ethylfuran-2-yl moiety has been implicated in various pharmacological activities due to its ability to mimic natural bioactive molecules. This structural feature allows the compound to interact with biological targets in a manner similar to known active ingredients. Such mimicry can be leveraged to develop drugs that are more effective or have fewer side effects compared to existing treatments. The potential applications of this compound extend beyond traditional pharmaceuticals; it may also find use in agrochemicals and specialty chemicals where similar structural motifs are valued for their biological activity.
The chemical properties of this compound also make it an interesting subject for computational chemistry studies. Advanced computational methods can be used to predict how this molecule will behave in different environments and how it will interact with biological targets at the molecular level. These predictions are invaluable for guiding experimental work and optimizing drug design strategies. By combining experimental data with computational insights, researchers can accelerate the development process and increase the likelihood of success in identifying new therapeutic agents.
In conclusion, the compound with CAS number 2171819-68-2 and product name 2-{(5-ethylfuran-2-yl)methylsulfanyl}ethan-1-amine represents a significant contribution to modern pharmaceutical chemistry. Its unique structural features and potential biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in shaping future therapies and treatments.
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